Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide
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Overview
Description
Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide is a useful research compound. Its molecular formula is C25H45BrN2S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
High Voltage Electrolytes for Supercapacitors
Research on azepanium-based ionic liquids, including those related to the queried compound, has shown potential for use as high voltage electrolytes in supercapacitors. Studies demonstrate that mixtures of azepanium ionic liquids with propylene carbonate can achieve operative voltages as high as 3.5 V, maintaining low viscosities and high conductivities, which are crucial for the efficiency of electrochemical double-layer capacitors (EDLCs) (Pohlmann et al., 2015).
Surfactant-Micelle Interactions
Investigations into alkylpyridine derivatives and their association with dodecylsulfate micelles provide insights into the interactions between surfactants and micelles. These studies could help understand the solubilizing and emulsifying properties of similar compounds in various formulations, including pharmaceuticals and cosmetics (Gamboa, 1995).
Synthesis of Novel Compounds
The synthetic pathways explored for aziridines and azetidines, as well as their transformation into biologically relevant derivatives, highlight the versatility of nitrogen-containing compounds in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of compounds similar to the one queried for potential use in drug development and material science (D’hooghe et al., 2006).
Antimicrobial and Corrosion Inhibition
Research on cationic surfactants based on Schiff base compounds, similar to the queried chemical, has shown significant potential in corrosion inhibition and antimicrobial activities. Such compounds can be effective in protecting metals in acidic environments and controlling microbial growth, which is valuable in industrial applications and biofouling prevention (Shaban et al., 2013).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide involves the reaction of butylamine with 4-methylbenzyl chloride to form N-butyl-4-methylbenzylamine. This intermediate is then reacted with dodecylthiol in the presence of a base to form N-butyl-4-methylbenzyl-dodecylthioamine. The final step involves the reaction of this intermediate with formaldehyde and hydrobromic acid to form the desired product.", "Starting Materials": [ "Butylamine", "4-methylbenzyl chloride", "Dodecylthiol", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "Step 1: React butylamine with 4-methylbenzyl chloride in the presence of a base to form N-butyl-4-methylbenzylamine.", "Step 2: React N-butyl-4-methylbenzylamine with dodecylthiol in the presence of a base to form N-butyl-4-methylbenzyl-dodecylthioamine.", "Step 3: React N-butyl-4-methylbenzyl-dodecylthioamine with formaldehyde and hydrobromic acid to form (E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide." ] } | |
CAS No. |
1397045-18-9 |
Molecular Formula |
C25H45BrN2S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
dodecyl N-butyl-N'-[(4-methylphenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C25H44N2S.BrH/c1-4-6-8-9-10-11-12-13-14-15-21-28-25(26-20-7-5-2)27-22-24-18-16-23(3)17-19-24;/h16-19H,4-15,20-22H2,1-3H3,(H,26,27);1H |
InChI Key |
HKNFCDMSKKQTEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSC(=[NH+]CC1=CC=C(C=C1)C)NCCCC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1=CC=C(C=C1)C)NCCCC.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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